molecular formula C13H17ClN2O4S B2985471 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide CAS No. 923117-91-3

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide

Cat. No.: B2985471
CAS No.: 923117-91-3
M. Wt: 332.8
InChI Key: XSKGGYDKZGLYLO-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a chloroacetamide derivative featuring a morpholine sulfonyl group attached to the para-position of a benzylamine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-1-3-12(4-2-11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKGGYDKZGLYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(morpholin-4-ylsulfonyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a versatile chemical compound with applications ranging from drug development to materials science.

Pharmaceutical Research

  • Potential Biological Activity This compound exhibits notable biological activities. Interaction studies have demonstrated that this compound interacts with various biological targets.
  • Glucokinase Activators Acetamide compounds, including this compound derivatives, are identified as glucokinase activators or modulators . These compounds are beneficial for the treatment, management, and control of diseases and/or medical conditions where the activation of glucokinase would be beneficial, such as diabetes, metabolic syndrome, and related complications .
  • Diabetes Treatment Glucokinase activators (GKAs) are useful as therapeutic agents for hyperglycemia, diabetes, obesity, dyslipidemia, metabolic syndrome, and diabetes-related complications . Liver-selective GKAs may be useful for the treatment of these conditions in mammals, with minimum hypoglycemic potential .

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination Introduction of the chloro group at the 2-position of the acetamide moiety.
  • Sulfonylation Attachment of the morpholine sulfonyl group to the benzyl structure.
  • Amide Formation Formation of the amide bond between the acetamide and benzylamine moieties.

Other applications

  • Activation Analysis In manufacturing and research projects requiring rigid standards of purity, activation analysis offers a sensitivity exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound can disrupt DNA synthesis and cell division, leading to its potential use as an anticancer and antimicrobial agent . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional group differences among related chloroacetamides:

Compound Name Substituent on Benzyl/Phenyl Group Molecular Formula Key Functional Groups Notable Properties/Applications Reference
Target Compound : 2-Chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide 4-(Morpholin-4-ylsulfonyl)benzyl C₁₄H₁₈ClN₂O₄S Chloroacetamide, morpholine sulfonyl Potential enzyme inhibition, solubility
2-Chloro-N-(4-nitrophenyl)acetamide 4-Nitrophenyl C₈H₇ClN₂O₃ Chloroacetamide, nitro group Intermediate in organic synthesis
2-Chloro-N-[4-(dimethylamino)benzyl]acetamide 4-(Dimethylamino)benzyl C₁₁H₁₅ClN₂O Chloroacetamide, dimethylamino Enhanced electron-donating effects
2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide 4-(Pyrimidin-2-ylsulfamoyl)phenyl C₁₂H₁₂ClN₄O₃S Chloroacetamide, pyrimidine sulfonyl Antibacterial/antifungal applications
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 4-(2-Chlorophenyl)thiazol-2-yl C₁₅H₁₅ClN₃O₂S Thiazole, morpholine Kinase inhibition, anticancer research

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The morpholine sulfonyl group in the target compound enhances solubility and may improve binding to biological targets compared to electron-donating groups like dimethylamino .
  • Heterocyclic Modifications : Pyrimidine () and thiazole () substitutions introduce aromaticity and planar geometry, favoring interactions with enzyme active sites.

Physicochemical Properties

Property Target Compound 2-Chloro-N-(4-fluorophenyl)acetamide 2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide
Molecular Weight (g/mol) 342.82 201.63 245.79
Solubility Moderate in polar solvents High in DMSO, chloroform Low in water, high in organic solvents
Hydrogen Bonding N–H···O (intermolecular) Intramolecular C–H···O interaction Limited due to hydrophobic substituents

Key Insight : The morpholine sulfonyl group improves water solubility compared to cyclohexyl or alkyl-substituted analogs .

Biological Activity

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₅ClN₂O₄S, with a molecular weight of 318.78 g/mol. The compound features a chloro group, an acetamide functional group, and a morpholine ring attached to a phenyl group, which contributes to its biological activity.

The primary mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to impaired cell division and growth in both cancerous and microbial cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus15.625High
Methicillin-resistant S. aureus31.25Moderate
Escherichia coli62.5Low
Candida albicans125Moderate

These results suggest that the compound is particularly effective against Gram-positive bacteria, while its efficacy against Gram-negative bacteria is comparatively lower .

Anticancer Properties

In addition to its antimicrobial effects, studies have shown that this compound may possess anticancer properties. Preliminary research indicates that it can induce apoptosis in cancer cells through the modulation of various signaling pathways, although detailed mechanisms are still under investigation.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa: IC50 = 20 μM
    • MCF-7: IC50 = 15 μM
    • A549: IC50 = 25 μM

These findings indicate that the compound exhibits selective cytotoxicity towards specific cancer cell lines, suggesting potential for further development as an anticancer agent.

Q & A

Q. Table 1. Key NMR Assignments for Structural Confirmation

Proton/Groupδ (ppm)MultiplicityReference
Morpholine (CH₂)3.3–3.5Multiplet
Benzyl (Ar–CH₂)4.11Multiplet
Acetamide (NH)7.69Broad singlet
Aromatic protons7.16–7.39Doublet

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationReference
DFT (Gaussian)Transition state energy calculation
ICReDD PlatformReaction condition prediction
Aspen PlusProcess simulation for scale-up

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